2-(Methanesulfonylmethyl)aniline
Description
2-(Methanesulfonylmethyl)aniline is an aromatic amine derivative featuring a methanesulfonylmethyl (–CH₂SO₂CH₃) substituent at the ortho position of the aniline ring. This electron-withdrawing sulfonyl group significantly influences the compound’s electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
2-(methylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOZRCYKUKGDHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25195-69-1 | |
| Record name | 2-(methanesulfonylmethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methanesulfonylmethyl)aniline typically involves the reaction of aniline with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then methylated to yield the final product. The reaction conditions generally include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of 2-(Methanesulfonylmethyl)aniline can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Methanesulfonylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(Methanesulfonylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamide-based compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in the design of enzyme inhibitors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Methanesulfonylmethyl)aniline involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Positional Isomers
- 4-(Methanesulfonylmethyl)aniline (CAS 24176-70-3): Structure: The sulfonylmethyl group is at the para position. Properties: Higher symmetry may lead to distinct crystallographic packing compared to the ortho isomer. Applications: Used in organic synthesis intermediates, particularly in sulfonamide-based drug development.
3-(Methanesulfonylmethyl)aniline (CAS 261925-02-4):
Functional Group Variants
2-[(Methylsulfanyl)methyl]aniline (CID 12357487):
5-(Ethylsulfonyl)-2-methoxyaniline :
Substituent Effects
5-Chloro-2-(methylsulfonyl)aniline (CAS 29124-54-7):
- m-[2-(Hydroxyethyl)sulfonyl]aniline: Structure: Hydroxyethylsulfonyl group introduces hydrogen-bonding capability. Applications: Potential use in dye chemistry or water-soluble prodrugs due to the hydroxyl group .
Agrochemical Derivatives
- Metsulfuron Methyl Ester :
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Substituent Position | Key Properties |
|---|---|---|---|---|
| 2-(Methanesulfonylmethyl)aniline | C₈H₁₁NO₂S | 185.24 g/mol | Ortho | High polarity, low nucleophilicity |
| 4-(Methanesulfonylmethyl)aniline | C₈H₁₁NO₂S | 185.24 g/mol | Para | Improved crystallinity |
| 2-[(Methylsulfanyl)methyl]aniline | C₈H₁₁NS | 153.24 g/mol | Ortho | Electron-rich, reactive amine |
| 5-Chloro-2-(methylsulfonyl)aniline | C₇H₈ClNO₂S | 205.66 g/mol | Ortho, para-Cl | Enhanced stability, agrochemical use |
Biological Activity
2-(Methanesulfonylmethyl)aniline, a compound with significant biological activity, has garnered attention in various fields of research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Properties
- IUPAC Name : 2-(Methanesulfonylmethyl)aniline
- Molecular Formula : C8H11NO2S
- CAS Number : 25195-69-1
The compound features a methanesulfonylmethyl group attached to an aniline structure, which contributes to its unique properties and biological activities.
Biological Activities
Research indicates that 2-(Methanesulfonylmethyl)aniline exhibits a range of biological activities, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have demonstrated that 2-(Methanesulfonylmethyl)aniline possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. For instance, it has been tested against Mycobacterium tuberculosis and other pathogens, revealing promising results in controlling infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 1 mg/L |
| Escherichia coli | 0.5 mg/L |
| Staphylococcus aureus | 0.8 mg/L |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation.
The biological activity of 2-(Methanesulfonylmethyl)aniline is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially disrupting the growth of pathogens and cancer cells.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Evidence suggests that it can halt the cell cycle at specific phases, preventing further proliferation of cancerous cells.
Case Studies and Research Findings
-
Study on Antimycobacterial Activity :
A study published in Nature highlighted the efficacy of 2-(Methanesulfonylmethyl)aniline against Mycobacterium tuberculosis. The compound showed a significant reduction in bacterial load in infected models when administered at effective doses . -
Evaluation of Anticancer Properties :
Research conducted by demonstrated that treatment with 2-(Methanesulfonylmethyl)aniline resulted in a marked decrease in cell viability in several cancer cell lines. The study noted that the compound could enhance the efficacy of existing chemotherapy drugs when used in combination therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
